2-[(1-Cyanocyclohexyl)oxy]ethane-1-sulfonyl chloride
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Overview
Description
2-[(1-Cyanocyclohexyl)oxy]ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C9H14ClNO3S. It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Cyanocyclohexyl)oxy]ethane-1-sulfonyl chloride typically involves the reaction of 1-cyanocyclohexanol with ethane-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Cyanocyclohexyl)oxy]ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form the corresponding sulfonic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride
Hydrolysis Conditions: Aqueous base or water
Major Products Formed
Substitution Products: Sulfonamides, sulfonate esters, sulfonate thiols
Hydrolysis Product: Sulfonic acid
Reduction Product: Amino derivative
Scientific Research Applications
2-[(1-Cyanocyclohexyl)oxy]ethane-1-sulfonyl chloride is utilized in various scientific research applications, including:
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(1-Cyanocyclohexyl)oxy]ethane-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various substituted products. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, thereby modifying their structure and function. The cyano group can also participate in reactions, such as reduction to form amines, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-Cyanocyclohexyl)oxy]ethane-1-sulfonic acid
- 2-[(1-Cyanocyclohexyl)oxy]ethane-1-sulfonamide
- 2-[(1-Cyanocyclohexyl)oxy]ethane-1-sulfonate ester
Uniqueness
2-[(1-Cyanocyclohexyl)oxy]ethane-1-sulfonyl chloride is unique due to its combination of a sulfonyl chloride group and a cyano group, which provides a versatile platform for various chemical reactions. This dual functionality allows it to be used in a wide range of applications, from organic synthesis to biological studies.
Properties
IUPAC Name |
2-(1-cyanocyclohexyl)oxyethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNO3S/c10-15(12,13)7-6-14-9(8-11)4-2-1-3-5-9/h1-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGKSBHFZRJMAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)OCCS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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